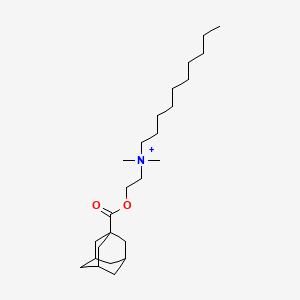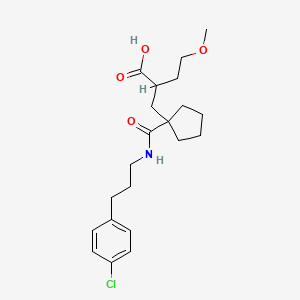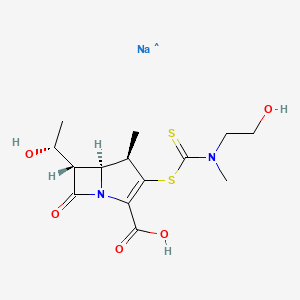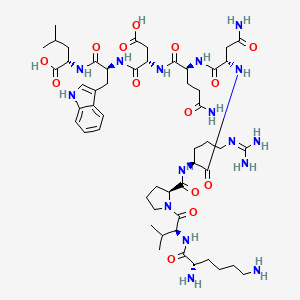
Amantanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amantanium: is a quaternary ammonium compound known for its antiseptic and disinfectant properties. It is chemically identified as N,N-Dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-1-decanaminium bromide . This compound is used in various therapeutic applications due to its ability to inhibit microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amantanium bromide can be synthesized through a multi-step process involving the reaction of adamantanecarboxylic acid with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide . The resulting intermediate is then reacted with decyl bromide to form the final product .
Industrial Production Methods: Industrial production of this compound bromide typically involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Amantanium bromide can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the adamantane structure.
Substitution: this compound bromide can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the adamantane structure.
Reduction: Reduced forms of the adamantane moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Amantanium bromide is used as a model compound in studying the behavior of quaternary ammonium compounds in various chemical reactions. It serves as a reference for developing new antiseptic agents .
Biology: In biological research, this compound bromide is used to study its effects on microbial growth and its potential as an antimicrobial agent. It is also investigated for its interactions with biological membranes .
Medicine: this compound bromide is explored for its potential therapeutic applications, particularly in treating infections and as a disinfectant in medical settings. Its efficacy in inhibiting microbial growth makes it a valuable compound in healthcare .
Industry: The compound is used in industrial applications as a disinfectant and preservative in various products, including cosmetics and personal care items .
Mechanism of Action
Amantanium bromide exerts its effects primarily through its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, making it effective against a wide range of microorganisms .
Comparison with Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium bromide
Comparison: Amantanium bromide is unique due to its adamantane moiety, which provides additional stability and enhances its antimicrobial properties compared to other quaternary ammonium compounds. The adamantane structure also contributes to its ability to penetrate biological membranes more effectively .
Conclusion
This compound bromide is a versatile quaternary ammonium compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable compound for various scientific and industrial purposes.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
782393-22-0 |
|---|---|
Molecular Formula |
C25H46NO2+ |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium |
InChI |
InChI=1S/C25H46NO2/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25/h21-23H,4-20H2,1-3H3/q+1 |
InChI Key |
NMRJDSZFSHRJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B10799513.png)
![(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10799516.png)


![N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799522.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10799538.png)
![5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one](/img/structure/B10799549.png)
![(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B10799563.png)
